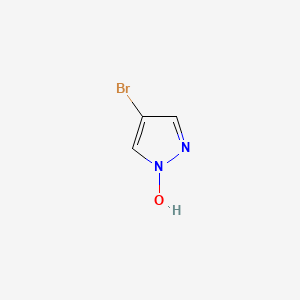
4-Bromo-1H-pyrazol-1-ol
Overview
Description
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of 4-bromo-1H-pyrazol-1-ol derivatives often involves the reaction of primary and secondary amines with tosylates of related pyrazoles. For instance, N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives have been synthesized using such techniques (Bondavalli et al., 1988).
- Chemical Characterization : Detailed spectroscopic data, including NMR and IR spectra, have been presented for various 4-bromo-1H-pyrazol-1-ol compounds, providing insight into their chemical structures and properties (Kleizienė et al., 2009).
Biological and Medicinal Applications
- Antimicrobial Activity : Several studies have shown that compounds derived from 4-bromo-1H-pyrazol-1-ol exhibit significant antimicrobial activities. These include actions against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Pundeer et al., 2013); (Farag et al., 2008).
- Anticancer Potential : Pyrazole derivatives, including those with 4-bromo substitution, have been investigated for their potential in treating various cancers. For example, compounds like 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles have shown promising anticancer properties (Sherkar & Bhandarkar, 2015).
Material Science and Other Applications
- Chemical Functionalization : 4-Bromo-1H-pyrazol-1-ol derivatives are valuable in chemical synthesis as precursors for further functionalization. They are often used in metalation reactions and transition-metal-catalyzed cross-coupling reactions (Ichikawa et al., 2010).
properties
IUPAC Name |
4-bromo-1-hydroxypyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-3-1-5-6(7)2-3/h1-2,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYOPKJFCGBDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471611 | |
| Record name | 1-hydroxy-4-bromopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-pyrazol-1-ol | |
CAS RN |
87844-44-8 | |
| Record name | 1-hydroxy-4-bromopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone](/img/structure/B3058027.png)





![5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058037.png)




